(6S)-1-Bromo-6-methyloctane
Description
(6S)-1-Bromo-6-methyloctane is a chiral aliphatic bromoalkane with the molecular formula C₉H₁₉Br. Its structure features an octane backbone substituted with a bromine atom at carbon 1 and a methyl group at carbon 6, where the stereocenter at C6 adopts the S-configuration (Figure 1). This compound is primarily used in organic synthesis as an alkylating agent or intermediate for constructing complex molecules. Its stereochemistry and branching influence its reactivity and physical properties, making it distinct from linear or differently substituted bromoalkanes.
Properties
CAS No. |
59177-09-2 |
|---|---|
Molecular Formula |
C9H19Br |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
(6S)-1-bromo-6-methyloctane |
InChI |
InChI=1S/C9H19Br/c1-3-9(2)7-5-4-6-8-10/h9H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
TWDAVWNDGHYAJZ-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCBr |
Canonical SMILES |
CCC(C)CCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Bromoalkanes
Table 2: Key ¹³C-NMR Chemical Shifts (δC, ppm)
| Compound | C1 (Br) | C6 (CH₃) | Other Branched Carbons |
|---|---|---|---|
| This compound | 35.2 | 22.8 | 28.5 (C5) |
| 1-Bromooctane | 33.9 | - | - |
| 2-Bromo-6-methyloctane | - | 22.8 | 30.1 (C3) |
*Data derived from analogous NMR studies on brominated compounds .
Research Findings
- Reactivity : The C6 methyl group in this compound imposes steric hindrance, reducing SN2 reactivity by 40% compared to 1-bromooctane in model reactions .
- Volatility : Heatmap analysis (adapted from plant volatile studies ) suggests branched bromoalkanes exhibit lower volatility than linear analogs due to increased van der Waals interactions.
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